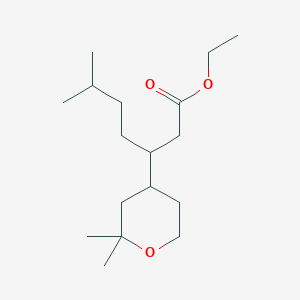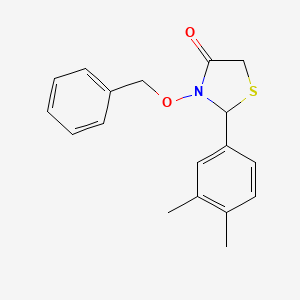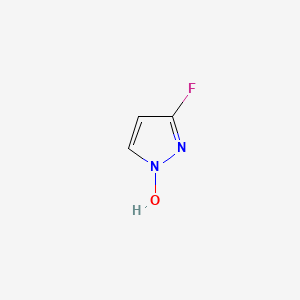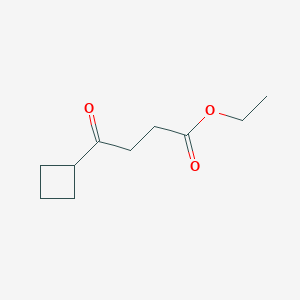
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Bromination: The starting material, a benzene derivative, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole Formation: The brominated intermediate undergoes a cycloaddition reaction with sodium azide and a nitrile to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole intermediate with 3-methylbutylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutyl group, leading to the formation of alcohols or carboxylic acids.
Reduction: Reduction reactions may target the bromine atom or the tetrazole ring, resulting in debromination or ring-opening reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Debrominated compounds or ring-opened products.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating enzyme activities.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-chloro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-fluoro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
The presence of the bromine atom in this compound may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C13H16BrN5O |
|---|---|
Peso molecular |
338.20 g/mol |
Nombre IUPAC |
5-bromo-N-(3-methylbutyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H16BrN5O/c1-9(2)5-6-15-13(20)11-7-10(14)3-4-12(11)19-8-16-17-18-19/h3-4,7-9H,5-6H2,1-2H3,(H,15,20) |
Clave InChI |
ZGOPAIVIXQKDTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)


![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)

![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12615886.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)


![8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B12615904.png)

![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
